Cancer/testis antigen 1 (121-130), also known as New York esophageal squamous cell carcinoma 1 or cancer testis antigen gene 1B, is a member of the cancer/testis antigen family. This family is characterized by its restricted expression pattern, predominantly in germ cells within the testis, while being aberrantly expressed in various malignancies. The gene encoding this antigen is located on the X chromosome at the Xq28 region and plays a significant role in cancer immunotherapy due to its immunogenic properties and restricted normal tissue expression.
The cancer/testis antigen gene 1B was first identified in 1997 through serological analysis of recombinant complementary DNA expression libraries from a patient with esophageal squamous cell carcinoma. It is classified under the cancer/testis antigens, which comprise over 70 gene families and approximately 276 genes. These antigens are primarily expressed in the testis but can be found in various tumors, including melanoma, breast cancer, and lung cancer . Their unique expression pattern makes them promising targets for immunotherapeutic strategies.
The synthesis of cancer/testis antigen 1 involves several molecular biology techniques. The initial identification of this antigen was achieved using serological analysis of recombinant complementary DNA libraries (SEREX). Subsequent studies utilized techniques such as polymerase chain reaction (PCR) and cloning to isolate the full-length complementary DNA sequence. The longest clone identified spans 747 base pairs with a coding region of 543 base pairs .
The synthesis process typically includes:
Cancer/testis antigen 1 consists of 180 amino acids with a molecular mass of approximately 18 kDa. Its structure features a glycine-rich, hydrophilic N-terminal region that contains epitopes capable of eliciting immune responses, alongside a hydrophobic C-terminal region housing a Pcc1 transcription factor domain . The secondary structure predictions suggest a flexible loop conformation in the N-terminal domain and a more restrained helical structure in the C-terminal domain.
While specific chemical reactions involving cancer/testis antigen 1 are not extensively documented, its role in immune responses suggests interactions with various immune cells and signaling pathways. The antigen can activate T-cell responses, leading to potential cytotoxic effects against tumor cells expressing this antigen.
The interaction mechanisms may include:
Cancer/testis antigen 1 acts primarily through its ability to elicit immune responses against tumors. Upon presentation on the surface of tumor cells, it can stimulate both humoral and cellular immunity. This process involves:
Data suggest that cancer/testis antigens can enhance anti-tumor immunity by promoting T-cell infiltration into tumors and facilitating tumor cell destruction .
Cancer/testis antigen 1 is characterized by:
The chemical properties include:
Cancer/testis antigen 1 has significant applications in cancer immunotherapy:
Cancer/Testis Antigens (CTAs) represent a unique category of tumor-associated antigens characterized by their restricted expression pattern. They are typically absent in most normal adult somatic tissues but exhibit reactivation in diverse malignancies. The first CTA, MAGE-A1, was identified in 1991 through its recognition by cytotoxic T lymphocytes in a melanoma patient, establishing a paradigm for tumor-specific immune targeting [2] [3]. The SEREX (serological analysis of recombinant cDNA expression libraries) methodology, pioneered in 1997, facilitated the discovery of NY-ESO-1 in esophageal squamous cell carcinoma. This approach detected antibodies against NY-ESO-1 in patient sera, confirming its immunogenicity [4] [9]. CTAs are classified into two main groups:
NY-ESO-1 (New York Esophageal Squamous Cell Carcinoma-1), also designated CTAG1B, is encoded by the CTGAG1B gene located at chromosome Xq28. This genomic region harbors a dense cluster of immunogenic CT-X antigens, including LAGE-1, which shares significant homology with NY-ESO-1 [2] [3] [9].
A highly hydrophobic C-terminal region (residues 81-180), containing a conserved Pcc-1 domain and encompassing the HLA class I-restricted peptide 121-130 [1] [8] [9].
Peptide 121-130 Context:Positioned within the hydrophobic C-terminus, residues 121-130 reside in a region critical for MHC class I presentation and T-cell receptor (TCR) engagement. While the precise sequence of 121-130 requires further characterization (not explicitly defined in the provided literature), its location within this domain suggests involvement in:
Table 1: Structural and Genomic Features of NY-ESO-1
Feature | Detail | Significance |
---|---|---|
Gene Name | CTAG1B | Encodes NY-ESO-1 protein |
Chromosomal Location | Xq28 | CT-X antigen cluster; subject to epigenetic regulation |
Protein Length | 180 amino acids | 18 kDa molecular weight |
Key Domains | N-terminal (Gly-rich), C-terminal (Hydrophobic with Pcc-1 domain) | C-terminal contains MHC class I epitopes (incl. region 121-130) |
Homologous Proteins | LAGE-1 (~95% homology), ESO3 (lower homology) | Potential cross-reactivity or functional redundancy |
The biological role of NY-ESO-1 remains incompletely defined, but its expression pattern and structural domains provide crucial insights.
Regulation of cell cycle progression, potentially via the Pcc-1 domain or interaction with MAGE family proteins (e.g., MAGE-C1), which are implicated in cell cycle control and apoptosis [4] [7] [9].
Oncogenesis and Tumor Expression:NY-ESO-1 is epigenetically silenced in somatic tissues but reactivated in cancers via promoter demethylation and histone modifications. Key complexes involved include HDAC1-mSin3A-NCOR1, Dnmt3b-HDAC1-Egr1, and Dnmt1-PCNA-UHRF1-G9a [1] [9]. Demethylating agents (e.g., decitabine) potently induce NY-ESO-1 expression specifically in tumor cells, enhancing their immunogenicity [1].
NY-ESO-1 expression exhibits marked heterogeneity across tumor types:
Table 2: NY-ESO-1 Expression in Human Tumors
Tumor Type | Expression Frequency (%) | Clinical Significance |
---|---|---|
Myxoid/Round Cell Liposarcoma | 89-100 | Diagnostic marker; correlates with poor overall survival |
Neuroblastoma | 82 | Potential immunotherapeutic target |
Synovial Sarcoma | 80 | Homogeneous expression in 70% of cases; diagnostic differentiator from spindle cell neoplasms |
Melanoma | 46 | Associated with advanced disease; target for vaccines/TCR-T therapy |
Epithelial Ovarian Cancer | 43 | Antibody presence correlates with advanced stage/serous histology; predicts worse outcome |
Triple-Negative Breast Cancer | Significantly higher vs ER+ | Potential target for immunotherapy in a subtype with limited options |
Data compiled from [1] [2] [4]
Biologically, NY-ESO-1 may contribute to oncogenesis through:
Crucially, the hydrophobic C-terminal region (containing peptide 121-130) is processed and presented by tumor cells via MHC class I molecules, triggering cytotoxic CD8+ T-cell responses. This makes it a prime target for immunotherapeutic strategies like peptide vaccines and engineered TCR-T cells [6] [8] [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8